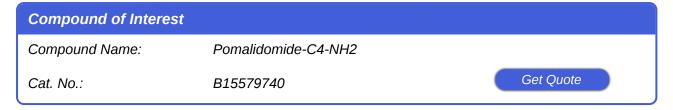


Pomalidomide-C4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pomalidomide-C4-NH2**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, synthesis, and mechanism of action in recruiting the E3 ubiquitin ligase Cereblon (CRBN) for targeted protein degradation.

Core Concepts: Pomalidomide-C4-NH2 in PROTAC Technology

Pomalidomide-C4-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide moiety, a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase, connected to a four-carbon alkyl linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds a specific protein of interest, thereby forming a heterobifunctional PROTAC.[1][2][3]

PROTACs are designed to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] **Pomalidomide-C4-NH2** is therefore a foundational component for the synthesis of PROTACs aimed at degrading a wide array of disease-causing proteins.

Chemical Structure and Physicochemical Properties



The chemical structure of **Pomalidomide-C4-NH2** consists of the pomalidomide core linked to a butylamine chain. The hydrochloride salt form is also commonly used to improve solubility and stability.[4]

Table 1: Physicochemical Properties of **Pomalidomide-C4-NH2** Hydrochloride

Property	Value
Molecular Formula	C17H21ClN4O4
Molecular Weight	380.83 g/mol
CAS Number	2162120-73-0
Appearance	Light yellow to yellow solid
Solubility	Soluble in DMSO
Storage Conditions	-20°C to -80°C, sealed, away from moisture and light

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The pomalidomide component of **Pomalidomide-C4-NH2** functions as a "molecular glue" to the CRBN component of the CRL4-CRBN E3 ubiquitin ligase complex. When incorporated into a PROTAC, the following signaling pathway is initiated:

- Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via the protein-targeting ligand) and CRBN (via the pomalidomide moiety), forming a ternary complex.
- Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein.
- Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome into smaller peptides.

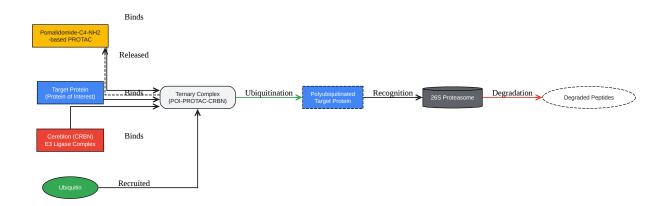


Foundational & Exploratory

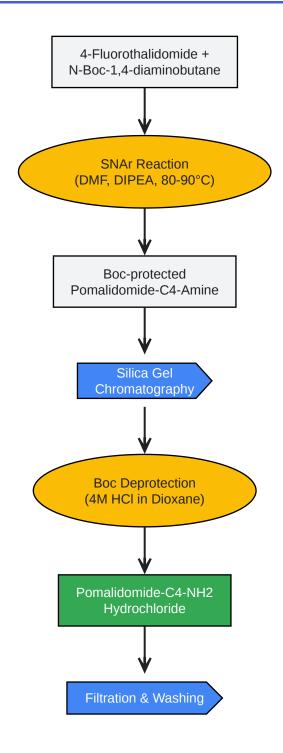
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This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein molecule.









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